molecular formula C33H59NO4 B1584955 Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 36265-41-5

Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B1584955
CAS No.: 36265-41-5
M. Wt: 533.8 g/mol
InChI Key: VEUDMQNHACTHAL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate typically involves the reaction of 1-Dodecanol and Methyl acetoacetate . The reaction conditions and specific steps are as follows:

    Starting Materials: 1-Dodecanol and Methyl acetoacetate.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product’s formation.

    Industrial Production: In industrial settings, the synthesis is scaled up, and the reaction is optimized for higher yields and purity. The process involves using large reactors and precise control of reaction parameters.

Chemical Reactions Analysis

Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate involves its role as a hydrogen source in various chemical reactions. It participates in organocatalytic reductive amination and conjugate reduction reactions . The compound interacts with molecular targets and pathways involved in these reactions, facilitating the transfer of hydrogen atoms to the substrates.

Comparison with Similar Compounds

Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific applications in pharmaceutical synthesis and its ability to act as a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

didodecyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H59NO4/c1-5-7-9-11-13-15-17-19-21-23-25-37-32(35)30-27-31(29(4)34-28(30)3)33(36)38-26-24-22-20-18-16-14-12-10-8-6-2/h34H,5-27H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUDMQNHACTHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=C(NC(=C(C1)C(=O)OCCCCCCCCCCCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H59NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189804
Record name Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36265-41-5
Record name 3,5-Didodecyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36265-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036265415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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